1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine
Overview
Description
1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It is a phosphatidylcholine in which the alkyl and the acyl groups at positions 1 and 2 are hexadecyl and oleoyl respectively .
Molecular Structure Analysis
The molecular formula of this compound is C42H84NO7P . It has an average mass of 746.093 Da and a monoisotopic mass of 745.598511 Da . The structure contains an ether-linked hexadecyl chain at the sn-1 position and an ester-linked oleoyl chain at the sn-2 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a high number of freely rotating bonds (41) and a large polar surface area (104 Ų) . It also has a high predicted logP value (11.93), indicating low water solubility .Scientific Research Applications
Synthesis and Chemical Properties
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine has been utilized in the synthesis of novel analogs of phosphatidylcholine, which are important for studying the role of phospholipases in the capture and lyses of liposomes in vivo (Agarwal, Bali, & Gupta, 1984).
Interactions with Environmental Factors
Research has shown that phosphocholines like this compound react with environmental factors such as ozone, which can be used to understand changes in surface pressure-area isotherms, providing insights into their structural dynamics (Lai, Yang, & Finlayson‐Pitts, 1994).
Potential in Biological Systems
This compound's derivatives show potential in regulating blood pressure, as one of its analogs demonstrated potent hypotensive activity in hypertensive rats (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982). Additionally, it has been studied in enzymatic synthesis processes, highlighting its utility in biochemistry and molecular biology (Wykle, Malone, & Snyder, 1980).
Role in Cellular Processes
The compound plays a role in exocrine secretory glands, exhibiting acetylcholine-like effects. This suggests its involvement in cellular signaling pathways (Söling, Eibl, & Fest, 1984).
Impact on Phospholipid Bilayers
It contributes to understanding the structure and dynamics of phospholipid bilayers, as shown in studies comparing the effects of mono-unsaturated acyl chains on bilayer properties (Siminovitch, Wong, Berchtold, & Mantsch, 1988).
Applications in Biophysical Research
Its derivatives have been used in biophysical research to study membrane-associated enzymes, revealing insights into the enzymatic processes involving phospholipids (Diez & Mong, 1990).
Mechanism of Action
Target of Action
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine, is a type of glycerophospholipid . Its primary targets are the cell membranes where it plays a crucial role in membrane fluidity and structure . It also targets the lung alveoli as a major component of pulmonary surfactants, functioning to lower the surface tension inside mammalian lung alveoli at the air–fluid interface .
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of cell membranes. The oleoyl (cis-9-octadecenoic acid) and hexadecyl (hexadecanoic acid) chains are hydrophobic and interact with the fatty acid chains of other phospholipids, while the phosphocholine group is hydrophilic and interacts with the aqueous environment . This amphipathic nature allows it to play a crucial role in forming the lipid bilayer of cell membranes.
Biochemical Pathways
This compound is involved in several biochemical pathways. As a phosphatidylcholine, it is a key component of lecithin, and it is involved in the biosynthesis of lipoproteins . It is also a precursor for the intracellular messenger molecule, diacylglycerol, which is involved in a number of signaling pathways .
Pharmacokinetics
As a lipid compound, it is likely absorbed in the intestines, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream . Once in the bloodstream, it can be delivered to cells throughout the body where it can be integrated into cell membranes or metabolized.
Result of Action
The integration of this compound into cell membranes contributes to the structural integrity and fluidity of the membranes. This is crucial for the function of cells and the organism as a whole . In the lungs, it contributes to the function of surfactants, reducing surface tension and preventing the alveoli from collapsing .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids can affect its integration into cell membranes. Additionally, factors that affect lipid digestion and absorption, such as diet and the presence of bile acids, can influence its bioavailability .
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEDNCDNGMIKST-IYEJTHTFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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